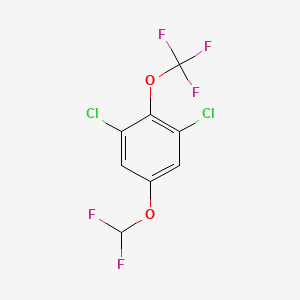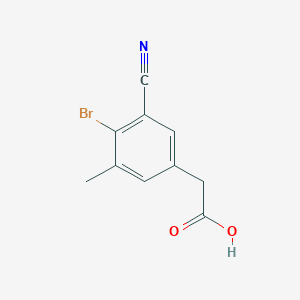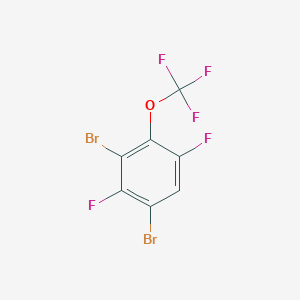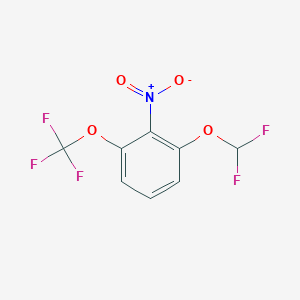
1,3-Dichloro-5-difluoromethoxy-2-(trifluoromethoxy)benzene
描述
1,3-Dichloro-5-difluoromethoxy-2-(trifluoromethoxy)benzene (1,3-DCF-2-TFM) is an organofluorine compound of the benzene family, with a variety of uses in scientific and industrial research. It is a colorless liquid with a boiling point of 81.4°C and a melting point of -38.2°C. It is highly reactive, and is used as a building block for a variety of organic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products.
科学研究应用
1,3-DCF-2-TFM is used in a variety of scientific and industrial research applications. It is used as a building block in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and other industrial products. It is also used in the synthesis of fluorinated polymers and other fluorinated materials. Additionally, it has been used as a reagent in the synthesis of a variety of other organofluorine compounds.
作用机制
1,3-DCF-2-TFM is highly reactive, and its reaction mechanism is complex. The reaction is typically initiated by a Lewis acid, such as boron trifluoride, which activates the starting materials and facilitates their reaction. The reaction proceeds through a series of intermediate steps, eventually resulting in the formation of the desired product.
Biochemical and Physiological Effects
1,3-DCF-2-TFM is not known to have any significant biochemical or physiological effects. It is not known to be toxic, and there is no evidence to suggest that it is carcinogenic or mutagenic.
实验室实验的优点和局限性
1,3-DCF-2-TFM is a highly reactive compound, which makes it useful for a variety of laboratory experiments. Its low boiling point allows it to be easily distilled, and its low melting point makes it easy to handle. Additionally, its high reactivity makes it useful for synthesizing a variety of other organic compounds. However, its high reactivity can also be a limitation, as it can be difficult to control the reaction and ensure that the desired product is obtained.
未来方向
Future research on 1,3-DCF-2-TFM could focus on its use as a building block for the synthesis of other organic compounds. Additionally, further research could be conducted to explore its potential applications in the synthesis of fluorinated polymers and other fluorinated materials. Additionally, research could be conducted to explore its potential uses in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. Finally, research could be conducted to explore its potential toxicity, carcinogenicity, and mutagenicity.
属性
IUPAC Name |
1,3-dichloro-5-(difluoromethoxy)-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F5O2/c9-4-1-3(16-7(11)12)2-5(10)6(4)17-8(13,14)15/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHWYQOERRUOBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(F)(F)F)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-5-difluoromethoxy-2-(trifluoromethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















